3-(3-Methoxy-1,2-thiazol-5-yl)propan-1-ol
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Overview
Description
3-(3-Methoxy-1,2-thiazol-5-yl)propan-1-ol is an organic compound with the molecular formula C7H11NO2S It features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom The methoxy group is attached to the third carbon of the thiazole ring, and the propanol chain is attached to the fifth carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methoxy-1,2-thiazol-5-yl)propan-1-ol typically involves the reaction of 1,2-dichloroethane with 1-methyl-1H-thiazol-2-amine to form an intermediate. This intermediate is then subjected to further reactions to introduce the methoxy group into the thiazole ring, ultimately yielding the target compound .
Industrial Production Methods
Industrial production methods for this compound may vary, but they generally involve the use of organic synthesis techniques and appropriate reagents. The specific conditions and reagents used can depend on the desired purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(3-Methoxy-1,2-thiazol-5-yl)propan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group in the propanol chain can be oxidized to form a carbonyl group.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Substitution reactions may involve reagents like sodium hydride (NaH) or other strong bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
3-(3-Methoxy-1,2-thiazol-5-yl)propan-1-ol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s thiazole ring is of interest due to its presence in various biologically active molecules.
Industry: The compound can be used in the production of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 3-(3-Methoxy-1,2-thiazol-5-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The thiazole ring can participate in various biochemical reactions, and the methoxy group can influence the compound’s reactivity and binding affinity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
3-(1,3-thiazol-5-yl)propan-1-ol: This compound has a similar structure but lacks the methoxy group.
1-(3-methoxy-1,2-thiazol-5-yl)ethan-1-one: This compound has a similar thiazole ring but with different substituents.
Uniqueness
The combination of these functional groups makes it a versatile compound for various research and industrial purposes .
Properties
Molecular Formula |
C7H11NO2S |
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Molecular Weight |
173.24 g/mol |
IUPAC Name |
3-(3-methoxy-1,2-thiazol-5-yl)propan-1-ol |
InChI |
InChI=1S/C7H11NO2S/c1-10-7-5-6(11-8-7)3-2-4-9/h5,9H,2-4H2,1H3 |
InChI Key |
BUXCDWMCLRFQBK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NSC(=C1)CCCO |
Origin of Product |
United States |
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